Unii-1uhp520J4V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KF-25706 is a novel oxime derivative of radicicol, a macrocyclic antifungal antibiotic originally isolated from the fungus Monosporium bonorden . Radicicol has been shown to bind to the heat shock protein 90 (Hsp90) chaperone, interfering with its function. KF-25706 exhibits potent antiproliferative activities against various human tumor cell lines and has shown significant growth-inhibitory activity in vivo .
Métodos De Preparación
KF-25706 is synthesized from radicicol through a series of chemical reactions. The synthetic route involves the conversion of radicicol to its oxime derivative under specific reaction conditions. The preparation of KF-25706 typically involves the use of reagents such as hydroxylamine and various solvents .
Análisis De Reacciones Químicas
KF-25706 undergoes several types of chemical reactions, including:
Oxidation: KF-25706 can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific details on the reagents and conditions are limited.
Substitution: KF-25706 can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
KF-25706 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
KF-25706 exerts its effects by binding to the Hsp90 chaperone, interfering with its function. Hsp90 family chaperones are essential for the stability and function of several signaling molecules involved in cell growth and survival. By binding to Hsp90, KF-25706 destabilizes these signaling molecules, leading to their depletion and subsequent inhibition of tumor cell growth . The molecular targets of KF-25706 include proteins such as p185 erbB2, Raf-1, cyclin-dependent kinase 4, and mutant p53 .
Comparación Con Compuestos Similares
KF-25706 is unique among Hsp90 inhibitors due to its specific oxime derivative structure. Similar compounds include:
Radicicol: The parent compound of KF-25706, which also binds to Hsp90 but lacks significant antitumor activity in vivo.
Geldanamycin: Another Hsp90 inhibitor that competes with KF-25706 for binding to Hsp90.
KF-25706 stands out due to its potent antiproliferative activities and significant growth-inhibitory effects in vivo, making it a valuable tool for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C18H18ClNO6 |
---|---|
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
(4R,6S,8S,9E,11E)-16-chloro-17,19-dihydroxy-13-hydroxyimino-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaen-2-one |
InChI |
InChI=1S/C18H18ClNO6/c1-9-6-15-14(26-15)5-3-2-4-10(20-24)7-11-16(18(23)25-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22,24H,6-7H2,1H3/b4-2+,5-3+,20-10?/t9-,14+,15+/m1/s1 |
Clave InChI |
PXFCVALKVVALQA-KYWPAZAJSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2[C@@H](O2)/C=C/C=C/C(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
SMILES canónico |
CC1CC2C(O2)C=CC=CC(=NO)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.